molecular formula C20H17N3O5S B2953559 N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-60-8

N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2953559
CAS No.: 941943-60-8
M. Wt: 411.43
InChI Key: KOQBOVQWECXKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at position 4 with a 2-((4-methoxyphenyl)amino)-2-oxoethyl group and at position 2 with a benzo[d][1,3]dioxole-5-carboxamide moiety. Its structure integrates aromatic heterocycles (thiazole, benzodioxole), amide linkages, and methoxy-phenyl substituents, which are common in bioactive molecules targeting enzymes or receptors. The benzodioxole ring enhances metabolic stability, while the thiazole and amide groups facilitate hydrogen bonding and π-π interactions, critical for target binding .

Properties

IUPAC Name

N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-26-15-5-3-13(4-6-15)21-18(24)9-14-10-29-20(22-14)23-19(25)12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQBOVQWECXKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H21N3O4S
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 942000-56-8

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It has been suggested that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . This action is likely mediated through the modulation of signaling pathways associated with cancer cell survival and proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:

  • In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating apoptosis .
  • Case Study : A study on a related thiazole compound demonstrated its efficacy in inhibiting tumor growth in xenograft models of breast cancer, suggesting a potential for clinical application in similar malignancies.

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties:

  • Phosphodiesterase (PDE) Inhibition : The compound may inhibit PDE4D, an enzyme implicated in neuroinflammation and cognitive decline. By elevating intracellular cAMP levels, it could reduce the expression of inflammatory cytokines such as TNF and IL-17, which are associated with neurodegenerative diseases .

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects:

  • Mechanism : It may exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Research Findings and Data Tables

StudyFindingsRelevance
Study 1Induced apoptosis in breast cancer cellsSupports anticancer potential
Study 2Inhibits PDE4D activity; reduces neuroinflammationSuggests neuroprotective applications
Study 3Exhibited antimicrobial activity against Gram-positive bacteriaPotential for infection treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole-Thiazole Scaffolds

(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 72)
  • Key Differences: Replaces the 2-((4-methoxyphenyl)amino)-2-oxoethyl group with a cyclopropane-carboxamide and a 4-(methylthio)benzoyl substituent.
  • Synthesis : Synthesized via coupling of benzo[1,3]dioxol-5-ylcyclopropanecarboxylic acid with a thiazol-2-amine precursor (27% yield) .
  • Activity: Not explicitly reported, but the methylthio group may enhance lipophilicity compared to the methoxy group in the target compound.
(b) 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • Key Differences : Contains a thioxo group and a benzodioxol-5-ylmethyl substituent instead of the ethylamide chain.

Analogues with Modified Thiazole Substituents

(a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Key Differences : Replaces benzodioxole with a furan ring and uses a 3-methoxybenzyl group instead of 4-methoxyphenyl.
  • Implications : The furan’s reduced aromaticity may decrease metabolic stability compared to benzodioxole .
(b) 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
  • Key Differences : Substitutes the benzodioxole with a fluorophenyl-imidazole-thioacetamide chain.
  • Synthesis : Prepared via alkylation of imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide .

Analogues with Alternative Heterocyclic Cores

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Key Differences : Replaces thiazole with a 1,2,4-triazole core and introduces sulfonyl groups.
  • Activity : Triazoles exhibit tautomerism, which can modulate binding to enzymes like cyclooxygenase (COX) or cytochrome P450 .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Key Differences : Uses a thiadiazole core instead of thiazole, with a chlorobenzylidene substituent.
  • Activity: Thiadiazoles are known for insecticidal and antifungal properties, suggesting divergent biological applications compared to thiazole derivatives .

Spectroscopic Characterization

  • IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (amide I band) and ν(N-H) at ~3150–3300 cm⁻¹, consistent with amide linkages in related compounds .
  • NMR : Aromatic protons from benzodioxole (δ 6.8–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) would dominate the spectrum, similar to Compound 72 .

Hypothesized Targets

  • Kinase Inhibition : Thiazole-carboxamides often target kinases (e.g., EGFR, VEGFR) due to ATP-binding site interactions.
  • Antimicrobial Activity : Benzodioxole and thiazole motifs are prevalent in antifungal agents, as seen in thiadiazole derivatives .

Key SAR Trends

Structural Feature Impact on Activity Example Compounds
Benzodioxole substituent Enhances metabolic stability and aromatic stacking Target compound, Compound 72
Methoxy vs. methylthio groups Methoxy improves solubility; methylthio increases lipophilicity Compound 72 vs. Target
Thiazole vs. triazole core Thiazole offers better π-π stacking; triazole enables tautomerism and metal binding Target compound vs. [7–9]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.